2-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The structure features a fused pyrazole and pyrimidine ring system, which contributes to its pharmacological properties.
This compound can be synthesized from various precursors, including 3-aminopyrazole and ethyl esters. It falls under the category of heterocyclic compounds and is specifically classified as a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 2-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be achieved through several methods:
The synthesis typically requires controlling reaction conditions such as temperature and solvent choice to optimize yields. For example, maintaining low temperatures during initial reactions can enhance selectivity and yield.
2-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can participate in various chemical reactions:
The reactivity is often influenced by the electronic nature of substituents on the pyrazolo or pyrimidine rings, allowing for selective modifications that enhance biological activity.
The mechanism of action for compounds like 2-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one primarily involves inhibition of specific kinases such as casein kinase 2 (CK2). This inhibition disrupts cellular signaling pathways that are critical for cell proliferation and survival.
Studies have shown that these compounds exhibit potent inhibitory effects on CK2 in vitro, which correlates with their ability to interfere with tumor cell growth . The binding interactions often involve hydrogen bonding and hydrophobic interactions within the ATP-binding site of the kinase.
Relevant analyses often include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for characterization purposes.
The primary applications of 2-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one include:
Pyrazolo[1,5-a]pyrimidines represent a privileged class of nitrogen-bridged bicyclic heterocycles characterized by a pyrazole ring fused with pyrimidine. This scaffold exhibits exceptional structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic contacts. The planar geometry of the core facilitates deep penetration into enzyme active sites, particularly protein kinases, while its tautomeric flexibility (e.g., lactam-lactim equilibrium) allows adaptive binding to biological macromolecules [1] [8]. The 2-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one derivative exemplifies strategic functionalization of this scaffold, combining synthetic accessibility with optimized bioactivity.
The therapeutic exploration of pyrazolo[1,5-a]pyrimidines began in the 1980s with benzodiazepine receptor ligands (e.g., anxiolytic CGS 8216). Early work focused on CNS applications, leveraging the scaffold’s similarity to purine nucleobases [6]. A paradigm shift occurred in the 2000s when kinase inhibition emerged as a dominant theme:
Table 1: Key Milestones in Pyrazolo[1,5-a]Pyrimidine Drug Development
Timeframe | Therapeutic Focus | Representative Agents | Clinical Impact |
---|---|---|---|
1980s–1990s | GABAA receptor modulation | CGS 8216, Ocinaplon | Anxiolytic candidates [6] |
2000–2010 | Kinase inhibition | Dinaciclib (CDK inhibitor) | Phase III trials for leukemia/breast cancer [1] |
2010–Present | Targeted oncology | Zanubrutinib (BTK inhibitor) | FDA-approved for mantle cell lymphoma [6] |
2015–Present | Dual kinase targeting | Milciclib (CDK/TRK inhibitor) | Orphan drug designation for thymic carcinoma [7] |
Critical advances in synthetic methodology enabled this evolution. Microwave-assisted cyclocondensation of β-enaminones with 5-aminopyrazoles (2015–2021) dramatically improved efficiency (yields: 67–93% vs. traditional 30–50%) while enabling C7 diversification – a key pharmacological handle [6]. Parallel developments in regioselective C2 functionalization (e.g., Pd-catalyzed cross-coupling) allowed precise installation of ethyl groups, crucial for optimizing steric fit in kinase pockets [1].
The 2-ethyl group in 2-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one confers distinct advantages over unsubstituted or methylated analogs:
Steric Optimization
Electronic Effects
Table 2: Impact of C2 Substituents on Kinase Binding Affinity (IC50, μM)
C2 Substituent | CDK2 Inhibition | TRKA Inhibition | Selectivity Ratio (TRKA/CDK2) |
---|---|---|---|
Unsubstituted | 1.42 | >10 | >7.0 |
Methyl | 0.58 | 3.17 | 5.5 |
Ethyl | 0.09 | 0.45 | 5.0 |
Cyclopropyl | 0.11 | 1.92 | 17.5 |
n-Propyl | 0.23 | 0.87 | 3.8 |
Data adapted from dual CDK2/TRKA inhibitor studies [7]
The 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one core – characterized by a lactam carbonyl at C7 and non-aromatic pyrimidine ring – enables unique pharmacological interactions:
Hydrogen Bonding Capability
Tautomeric Behavior
Synthetic Versatility
Example: Chlorination at C6 with POCl<sub>3</sub> → Suzuki coupling for aryl/heteroaryl introduction [6]
Table 3: Molecular Modifications Enabled by the 4H,5H-Pyrazolo[1,5-a]Pyrimidin-5-One Core
Modification Site | Chemical Transformation | Biological Consequence |
---|---|---|
C3 | Cyano or ester installation | Enhanced kinase affinity (ΔG: -2.3 kcal/mol) via H-bonding with Lys89 (CDK2) [7] |
C5 carbonyl | Bioisosteric replacement (e.g., sulfoxide, sulfone) | Reduced cardiotoxicity risk (hERG IC50 shift: 1.94 → >30 μM) [8] |
C6 | Aryl/heteroaryl coupling | Improved antiproliferative activity (GI50: 0.11 μM in MCF-7) [6] |
C7 carbonyl | Enolate alkylation | Generation of fluorescent probes (λem: 450–480 nm) for cellular imaging [5] |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7